Cas no 92-85-3 (Thianthrene)

Thianthrene structure
Thianthrene structure
Product Name:Thianthrene
CAS-nummer:92-85-3
MF:C12H8S2
MW:216.321920394897
MDL:MFCD00005065
CID:34670
PubChem ID:7109
Update Time:2024-10-26

Thianthrene Chemische en fysische eigenschappen

Naam en identificatie

    • Thianthrene
    • Thianthren
    • Thiaanthrene
    • 9,10-Dithiaanthracene
    • dibenzo-1,4-dithiin
    • dibenzothiaphene
    • DIPHENYLENE DISULFIDE
    • diphenylene disulphide
    • Dibenzodithiodioxane
    • NSC 439
    • NSC439
    • GVIJJXMXTUZIOD-UHFFFAOYSA-N
    • 4139V9M46H
    • C12H8S2
    • Thianthrene, 97%
    • PubChem10848
    • KSC487C5R
    • NE10376
    • VZ33859
    • SY051640
    • UNII-4139V9M46H
    • AB00990919-03
    • EN300-20686
    • AKOS000279684
    • DB-057337
    • SCHEMBL7786
    • CS-W014836
    • HY-W014120
    • EINECS 202-197-0
    • T0184
    • CHEMBL488176
    • W-100269
    • AE-641/04637003
    • CU-00000000457-1
    • AI3-00638
    • InChI=1/C12H8S2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8
    • MFCD00005065
    • DS-4155
    • AC-16498
    • NS00041440
    • Q424898
    • CHEBI:64511
    • Z104479794
    • Thianthrene, NIST SRM 1656, combustion calorimetric standard
    • AB00990919-01
    • NSC-439
    • AC7909
    • 92-85-3
    • DTXSID6059071
    • NCGC00341178-01
    • MDL: MFCD00005065
    • Inchi: 1S/C12H8S2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H
    • InChI-sleutel: GVIJJXMXTUZIOD-UHFFFAOYSA-N
    • LACHT: S1C2C(=CC=CC=2)SC2C1=CC=CC=2

Berekende eigenschappen

  • Exacte massa: 216.00700
  • Monoisotopische massa: 216.006742
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 0
  • Complexiteit: 163
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.6
  • Topologisch pooloppervlak: 50.6
  • Oppervlakte lading: 0
  • Aantal tautomers: none

Experimentele eigenschappen

  • Kleur/vorm: 白色或淡黄色粉末
  • Dichtheid: 1.4420
  • Smeltpunt: 151-155 °C (lit.)
  • Kookpunt: 364-366 °C(lit.)
  • Vlampunt: 170.8 ºC
  • Brekindex: 1.6210 (estimate)
  • Oplosbaarheid: DMF: soluble
  • PSA: 50.60000
  • LogboekP: 4.30240
  • Oplosbaarheid: 未确定

Thianthrene Beveiligingsinformatie

  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:3
  • Veiligheidsinstructies: 24/25
  • Opslagvoorwaarde:储存于阴凉,干燥的地方。不使用时保持容器关闭。

Thianthrene Douanegegevens

  • HS-CODE:29349990
  • Douanegegevens:

    中国海关编码:

    2934999090

    概述:

    2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Thianthrene Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T818607-500g
Thianthrene
92-85-3 98%
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1,698.00 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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Thianthrene
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¥728.31 2023-12-10
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T0184-25G
Thianthrene
92-85-3 >98.0%(GC)
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¥260.00 2024-04-15
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R002666-25g
Thianthrene
92-85-3 98%
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¥65 2024-05-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R002666-5g
Thianthrene
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5g
¥29 2024-05-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T51160-25g
Thianthrene
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¥49.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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¥36.0 2021-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T51160-500g
Thianthrene
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¥1986.0 2021-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T51160-100g
Thianthrene
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100g
¥456.0 2021-09-07
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T0184-5G
Thianthrene
92-85-3 >98.0%(GC)
5g
¥140.00 2024-04-15

Thianthrene Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Diboronic acid Solvents: Toluene ;  8 h, 100 °C
Referentie
Catalyst- and additive-free chemoselective reduction of sulfoxides into sulfides using B2(OH)4 as a deoxygenative agent
Fan, Jixia; Du, Yifan; Zhao, Rongrong; Liu, Qixing; Zhou, Haifeng, Tetrahedron, 2023, 140,

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Diboronic acid Solvents: Toluene ;  8 h, 100 °C
Referentie
Preparation of aryl(alkyl)thioethers by reduction of aryl(alkyl)sulfoxides
, China, , ,

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Boron trifluoride ,  Sodium iodide
Referentie
A new easy conversion of sulfoxides to sulfides
Palumbo, Giovanni; Ferreri, Carla; Caputo, Romualdo, Phosphorus and Sulfur and the Related Elements, 1983, 15(1), 19-21

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: Palladium chloride ,  1,5-Bis(diphenylphosphino)pentane Solvents: Toluene ;  rt; 5 h, 160 °C
Referentie
Palladium- and nickel-catalyzed synthesis of thioethers via thioesters - Aryl halides coupling
Cao, Han ; Shi, Yijun; Ma, Jie; Yan, Peng; Cong, Xingshun; et al, Tetrahedron Letters, 2023, 119,

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: 1,10-Phenanthroline ,  Potassium carbonate ,  Cuprous iodide ,  Sulfur ,  S8 ;  12 h, 90 °C
Referentie
A simple method for synthesizing thianthrene using on sulphur powder
, China, , ,

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Tempo Solvents: Dimethyl sulfoxide ;  12 h, 23 °C
Referentie
Catalyst-free, direct synthesis of dibenzothiophenes
Aganda, Kim Christopher C.; Na, Sangcheol; Lee, Anna, Tetrahedron Letters, 2022, 104,

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Iodobenzene ,  Propanoic acid, 2,2-dimethyl-, cesium salt (1:1) Catalysts: Palladium, bis(acetonitrile)dichloro- ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Dimethylacetamide ;  rt → 140 °C; 24 h, 140 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referentie
A Pd-catalyzed optional approach for the synthesis of dibenzothiophenes
Song, Juan; Wu, Hao; Sun, Wei; Wang, Songjiang; Sun, Haisen; et al, Organic & Biomolecular Chemistry, 2018, 16(12), 2083-2087

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Carbon disulfide ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Cuprous iodide Solvents: Toluene ;  12 h, 100 °C
Referentie
Cu-Catalyzed Synthesis of Diaryl Thioethers and S-Cycles by Reaction of Aryl Iodides with Carbon Disulfide in the Presence of DBU
Zhao, Peng; Yin, Hang; Gao, Hongxin; Xi, Chanjuan, Journal of Organic Chemistry, 2013, 78(10), 5001-5006

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Thioacetamide ,  Cesium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ,  Water ;  36 h, 120 °C
1.2 Reagents: Water
Referentie
Ligand-free copper-catalyzed synthesis of diaryl thioethers from aryl halides and thioacetamide
Tao, Chuanzhou; Lv, Aifeng; Zhao, Nan; Yang, Shuai; Liu, Xiaolang; et al, Synlett, 2011, (1), 134-138

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: 1,4-Dibromobutane ,  Zinc
Referentie
Organosulfur chemistry. IV. New reduction of sulfoxides and sulfilimines to sulfides with zinc/1,4-dibromobutane, a proposal for a radical-forming electron transfer process
Nagasawa, Kazuo; Yoneta, Akemi; Sugimoto, Hideki; Ito, Keiichi, Chemical & Pharmaceutical Bulletin, 1987, 35(10), 4351-4

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Potassium fluoride ,  18-Crown-6 Solvents: Acetonitrile ;  2 min, rt
1.2 16 h, rt
Referentie
Exploiting amphiphilicity: facile metal free access to thianthrenes and related sulphur heterocycles
Pawliczek, Martin; Garve, Lennart K. B.; Werz, Daniel B., Chemical Communications (Cambridge, 2015, 51(44), 9165-9168

Productiemethode 12

Reactievoorwaarden
1.1 Solvents: Dichloromethane ;  0.5 h, rt
Referentie
Photo SN-bond cleavage and related reactions of thianthrene sulfilimine derivatives
Fujita, Tomoyuki; Kamiyama, Hideo; Osawa, Yasushi; Kawaguchi, Hiroyuki; Kim, Bung Ju; et al, Tetrahedron, 2007, 63(32), 7708-7716

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Aluminum chloride ,  Sodium iodide Solvents: Acetonitrile
Referentie
New reagents. 7. Facile reduction of sulfoxides to sulfides using the aluminum chloride-sodium iodide system
Bhatt, M. Vivekananda; Babu, J. Ramesh, Indian Journal of Chemistry, 1988, (3), 259-60

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: S8 Catalysts: Aluminum chloride
Referentie
Thiation under microwave irradiation II: synthesis of sulfur heterocycles
Villemin, Didier; Vlieghe, Xavier, Sulfur Letters, 1998, 21(5), 199-203

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Potassium carbonate ,  Sulfur Catalysts: 1,10-Phenanthroline ,  Copper bromide (CuBr) Solvents: Dimethyl sulfoxide ;  rt → 90 °C; 24 h, 90 °C; cooled
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  cooled
Referentie
Organic compound with fused heteroaromatic ring of fluorene or 9-silafluorene, electronic element containing the same and its electronic device
, World Intellectual Property Organization, , ,

Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium bromide ,  Tripotassium phosphate Catalysts: Copper iron oxide (CuFe2O4) Solvents: Water ;  12 h, 100 °C
Referentie
Magnetically Separable CuFe2O4 Nanoparticles Catalyzed Ligand-Free C-S Coupling in Water: Access to (E)- and (Z)-Styrenyl-, Heteroaryl and Sterically Hindered Aryl Sulfides
Kundu, Debasish; Chatterjee, Tanmay; Ranu, Brindaban C., Advanced Synthesis & Catalysis, 2013, 355(11-12), 2285-2296

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: 1,4-Dihydro-N-(phenylmethyl)-3-pyridinecarboxamide Catalysts: Iron tetraphenylporphyrin chloride Solvents: Benzene
Referentie
meso-Tetraphenylporphinatoiron catalyzed reductive cleavage of some sulfur-oxygen, sulfur-nitrogen, and sulfur-carbon bonds in sulfoxides and sulfilimines
Nagata, Toshiyuki; Fujimori, Ken; Yoshimura, Toshiaki; Furukawa, Naomochi; Oae, Shigeru, Journal of the Chemical Society, 1989, (8), 1431-5

Productiemethode 18

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Water
Referentie
The action of some organometallic compounds on thianthrene 5-oxide
Gilman, Henry; Swayampati, Dhairyasheel R., Journal of Organic Chemistry, 1956, 21, 1278-82

Productiemethode 19

Reactievoorwaarden
1.1 Reagents: Copper
Referentie
Cyclic disulfides derived from diphenyl
Barber, Harry J.; Smiles, Samuel, Journal of the Chemical Society, 1928, 1141, 1141-9

Thianthrene Raw materials

Thianthrene Preparation Products

Thianthrene Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:92-85-3)Thianthrene
Ordernummer:A844367
Voorraadstatus:in Stock
Hoeveelheid:500g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 07:02
Prijs ($):178.0
E-mail:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:92-85-3)噻蒽
Ordernummer:LE1690364
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 12:33
Prijs ($):discuss personally
E-mail:18501500038@163.com
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:92-85-3)Thianthrene
A844367
Zuiverheid:99%
Hoeveelheid:500g
Prijs ($):178.0
E-mail
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:92-85-3)噻蒽
LE1690364
Zuiverheid:99%
Hoeveelheid:25KG,200KG,1000KG
Prijs ($):Onderzoek
E-mail